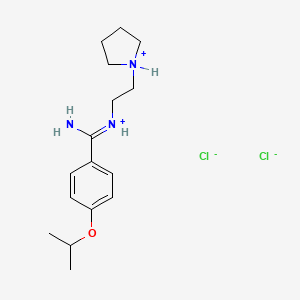
4-Isopropoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride is a synthetic organic compound with the molecular formula C16H25N3O·2HCl It is characterized by the presence of an isopropoxy group, a pyrrolidinyl group, and a benzamidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzamidine Core: The benzamidine core can be synthesized by reacting benzylamine with an appropriate isocyanate under controlled conditions.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via an etherification reaction using isopropyl alcohol and a suitable catalyst.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the benzamidine intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl or isopropoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Isopropoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Isopropoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamide
- 4-Isopropoxy-N-(2-(1-pyrrolidinyl)ethyl)benzylamine
- 4-Isopropoxy-N-(2-(1-pyrrolidinyl)ethyl)benzonitrile
Uniqueness
4-Isopropoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride is unique due to the presence of both the isopropoxy and pyrrolidinyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where these properties are advantageous.
Properties
CAS No. |
62979-96-8 |
|---|---|
Molecular Formula |
C16H27Cl2N3O |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
[amino-(4-propan-2-yloxyphenyl)methylidene]-(2-pyrrolidin-1-ium-1-ylethyl)azanium;dichloride |
InChI |
InChI=1S/C16H25N3O.2ClH/c1-13(2)20-15-7-5-14(6-8-15)16(17)18-9-12-19-10-3-4-11-19;;/h5-8,13H,3-4,9-12H2,1-2H3,(H2,17,18);2*1H |
InChI Key |
WKWJGLUVRJQQEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=[NH+]CC[NH+]2CCCC2)N.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















